molecular formula C9H10Cl2N2O B13196776 N-(2-aminoethyl)-3,4-dichlorobenzamide CAS No. 94319-87-6

N-(2-aminoethyl)-3,4-dichlorobenzamide

Cat. No.: B13196776
CAS No.: 94319-87-6
M. Wt: 233.09 g/mol
InChI Key: BVSYYNFOBNEAHX-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3,4-dichlorobenzamide is an organic compound with a benzamide structure It contains a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and an aminoethyl group at the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3,4-dichlorobenzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with ethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-3,4-dichlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Condensation Reactions: The amino group can react with carbonyl compounds to form Schiff bases.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Condensation Reactions: Reagents like aldehydes and ketones are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chlorine atoms.

    Condensation Reactions: Schiff bases and other condensation products.

    Reduction Reactions: Reduced amines and related derivatives.

Scientific Research Applications

N-(2-aminoethyl)-3,4-dichlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but with different substituents, used in silane chemistry.

    N-(2-aminoethyl)-acrylamide: Used in polymer chemistry and as a scavenger for aromatic aldehydes.

    N-(2-aminoethyl)-1-aziridineethanamine: Investigated for its potential as an ACE2 inhibitor.

Uniqueness

N-(2-aminoethyl)-3,4-dichlorobenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of both amino and amide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

94319-87-6

Molecular Formula

C9H10Cl2N2O

Molecular Weight

233.09 g/mol

IUPAC Name

N-(2-aminoethyl)-3,4-dichlorobenzamide

InChI

InChI=1S/C9H10Cl2N2O/c10-7-2-1-6(5-8(7)11)9(14)13-4-3-12/h1-2,5H,3-4,12H2,(H,13,14)

InChI Key

BVSYYNFOBNEAHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCN)Cl)Cl

Origin of Product

United States

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